molecular formula C8H9Cl B146328 (2-Chloroethyl)benzene CAS No. 622-24-2

(2-Chloroethyl)benzene

Cat. No.: B146328
CAS No.: 622-24-2
M. Wt: 140.61 g/mol
InChI Key: MNNZINNZIQVULG-UHFFFAOYSA-N
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Description

(2-Chloroethyl)benzene, also known as 2-Phenylethyl chloride, is an organic compound with the molecular formula C8H9Cl. It is a colorless to light yellow liquid with a characteristic aromatic odor. This compound is used in various chemical synthesis processes and serves as an intermediate in the production of other chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: (2-Chloroethyl)benzene can be synthesized through the chlorination of ethylbenzene. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) or aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods: In industrial settings, this compound is produced by the direct chlorination of ethylbenzene. The process involves the continuous feeding of ethylbenzene and chlorine gas into a reactor, where the reaction takes place in the presence of a catalyst. The product is then separated and purified through distillation.

Chemical Reactions Analysis

Types of Reactions: (2-Chloroethyl)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by a nucleophile such as hydroxide ion (OH-) or amine (NH2).

    Oxidation: It can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can convert this compound to ethylbenzene.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products:

    Nucleophilic Substitution: Phenylethanol or phenylethylamine.

    Oxidation: Phenylacetic acid or benzyl alcohol.

    Reduction: Ethylbenzene.

Scientific Research Applications

(2-Chloroethyl)benzene has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor in the preparation of biologically active molecules.

    Medicine: It is involved in the synthesis of certain drugs and therapeutic agents.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Chloroethyl)benzene involves its reactivity towards nucleophiles. The chlorine atom in the compound is susceptible to nucleophilic attack, leading to the formation of new chemical bonds. This reactivity is exploited in various chemical synthesis processes to produce desired products.

Comparison with Similar Compounds

    Benzyl chloride: Similar in structure but with a benzyl group instead of an ethyl group.

    Phenethyl chloride: Another name for (2-Chloroethyl)benzene.

    (2-Bromoethyl)benzene: Similar compound with a bromine atom instead of chlorine.

    (1-Bromoethyl)benzene: Similar compound with a bromine atom and different positional isomer.

Uniqueness: this compound is unique due to its specific reactivity and applications in chemical synthesis. Its ability to undergo nucleophilic substitution reactions makes it a valuable intermediate in the production of various organic compounds.

Properties

IUPAC Name

2-chloroethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9Cl/c9-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNNZINNZIQVULG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl
Source PubChem
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DSSTOX Substance ID

DTXSID3060748
Record name 1-Chloro-2-phenylethane
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Molecular Weight

140.61 g/mol
Source PubChem
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Boiling Point

198 °C
Record name 2-Phenyl-1-chloroethane
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Solubility

Insoluble in water, Soluble in acetone, benzene, caron tetrachloride, chloroform
Record name 2-Phenyl-1-chloroethane
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Density

1.069 g/cu cm at 25 °C
Record name 2-Phenyl-1-chloroethane
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Vapor Pressure

1.69 mm Hg at 25 °C
Record name 2-Phenyl-1-chloroethane
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Color/Form

Light red, clear liquid

CAS No.

622-24-2, 1331-31-3
Record name Phenylethyl chloride
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Record name 1-Chloro-2-phenylethane
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Record name Benzene, chloroethyl-
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Record name (2-Chloroethyl)benzene
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Record name Benzene, (2-chloroethyl)-
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Record name 1-Chloro-2-phenylethane
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Record name 1-chloro-2-phenylethane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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